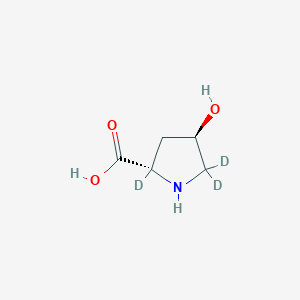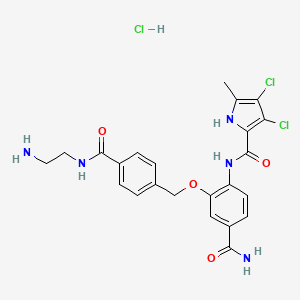
D-Mannitol-13C6,d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Mannitol-13C6,d8: is a stable isotope-labeled compound of D-Mannitol, a six-carbon sugar alcohol. This compound is specifically labeled with carbon-13 and deuterium, making it useful in various scientific research applications. The molecular formula for this compound is [13C]6H6D8O6, and it has a molecular weight of 196.18 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannitol-13C6,d8 involves the incorporation of carbon-13 and deuterium into the D-Mannitol molecule. This can be achieved through various chemical reactions, including isotopic exchange and selective reduction processes. The specific reaction conditions depend on the desired isotopic purity and the starting materials used .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using isotopically labeled precursors. The process includes purification steps to ensure high isotopic purity and the removal of any impurities. The final product is then characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
化学反应分析
Types of Reactions: D-Mannitol-13C6,d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to study the metabolic pathways and chemical behavior of the compound in different environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce this compound. These reactions often take place in anhydrous solvents.
Substitution: Substitution reactions involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions include various isotopically labeled derivatives of D-Mannitol, which are used in further research and applications .
科学研究应用
Chemistry: D-Mannitol-13C6,d8 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of the compound in complex chemical systems .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its stable isotopic labeling provides a non-radioactive method for tracing the compound in biological systems .
Medicine: this compound is used in medical research to study drug metabolism and pharmacokinetics. Its isotopic labeling allows for accurate measurement of drug absorption, distribution, metabolism, and excretion .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and as a standard for quality control in analytical laboratories .
作用机制
D-Mannitol-13C6,d8 exerts its effects through its osmotic properties. As an osmotic diuretic, it increases the osmolarity of blood plasma, leading to the movement of water from tissues into the bloodstream. This results in reduced intracranial and intraocular pressure, making it useful in medical treatments for conditions such as cerebral edema and glaucoma . The molecular targets and pathways involved include the renal tubules and the blood-brain barrier .
相似化合物的比较
D-Mannitol-13C6: Similar to D-Mannitol-13C6,d8 but only labeled with carbon-13.
D-Sorbitol-13C6: Another six-carbon sugar alcohol labeled with carbon-13.
D-Glucose-13C6: A six-carbon sugar labeled with carbon-13.
Uniqueness: this compound is unique due to its dual isotopic labeling with both carbon-13 and deuterium. This dual labeling provides enhanced sensitivity and specificity in various analytical techniques, making it particularly valuable in research applications where precise tracking of the compound is required .
属性
分子式 |
C6H14O6 |
|---|---|
分子量 |
196.18 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuterio(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1D2,2+1D2,3+1D,4+1D,5+1D,6+1D |
InChI 键 |
FBPFZTCFMRRESA-SWBLXVAXSA-N |
手性 SMILES |
[2H][13C@]([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)([13C@@]([2H])([13C]([2H])([2H])O)O)O |
规范 SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



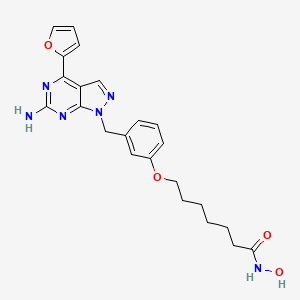
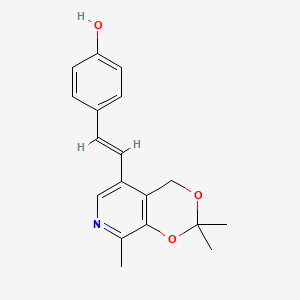
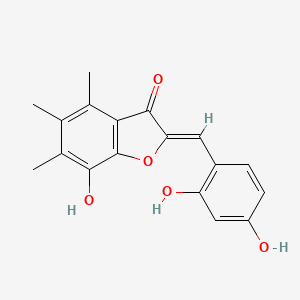
![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltetradec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12401050.png)

![(2S)-2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B12401060.png)
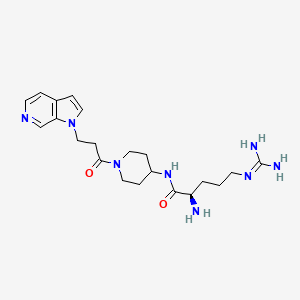
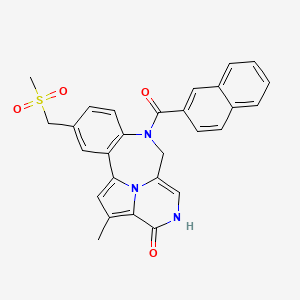
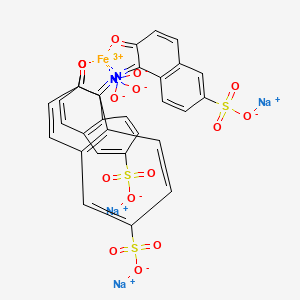
![(3S,7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B12401091.png)

